molecular formula C16H18N4O3 B1670772 Disperse red 1 CAS No. 2872-52-8

Disperse red 1

Cat. No. B1670772
CAS RN: 2872-52-8
M. Wt: 314.34 g/mol
InChI Key: FOQABOMYTOFLPZ-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disperse Red 1 (DR1) is a non-linear optical (NLO) material which is a chromophore used as an azobenzene dye . It can form a dipole network that can enhance the electro-optic effect of the non-linear components and can also improve the photorefractive effect .


Synthesis Analysis

The synthesis of Disperse Red 1 has been studied extensively. Flow chemistry (FC) has been utilized to fabricate bulky tirethoxysilane-modified Disperse Red 1 chromophore (TES-DR1) that showed electro-optic (EO) activity . The product yield of TES-DR1 was only 35% using the traditional batch method. By contrast, a significant product yield of 95% was obtained using the proposed FC system .


Molecular Structure Analysis

The molecular formula of Disperse Red 1 is C16H18N4O3 . The Disperse Red 1 molecule contains a total of 42 bonds. There are 24 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 N azo-derivative, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

Disperse Red 1 has been used in various chemical reactions. For instance, it has been incorporated into hydroxypropyl cellulose (HPC) matrix which can be used as a coating that finds potential application in light storage and photonics . It has also been used to evaluate the third order non-linear susceptibility (X (3)) for 1,3-indandione based glasses for use in optical frequency conversion .


Physical And Chemical Properties Analysis

Disperse Red 1 has a molecular weight of 314.34 g/mol . It is partially soluble in water . The melting point is 160-162 °C (lit.) .

Mechanism of Action

Target of Action

Disperse Red 1 (DR1) is a chromophore used as an azobenzene dye . It primarily targets polymer matrices such as hydroxypropyl cellulose (HPC) and poly (methyl methacrylate) (PMMA) fibers . These polymers are commonly used in fabricating polymer optical fibers (POF), which are desirable for their potential in telecommunications applications .

Mode of Action

DR1 can form a dipole network that enhances the electro-optic effect of the non-linear components and improves the photorefractive effect . This is achieved through the reversible light-induced solubility of DR1 in the polymer matrix . Both heating and illumination of the samples with visible light promote the appearance of a dark red coloration inside the heated or illuminated regions . This phenomenon is attributed to a dissolution of dye and/or disruption of DR1 aggregates .

Biochemical Pathways

The primary biochemical pathway involved in the action of DR1 is the trans-cis isomerization induced by visible light . This process is a new feature of the light-induced molecular movements of azo-dyes . The trans-cis isomerization leads to the dissolution of the dye and disruption of DR1 aggregates .

Pharmacokinetics

It’s worth noting that the solubility of dr1 in a polymer matrix can be reversibly controlled by light, which could potentially influence its distribution and bioavailability within the matrix .

Result of Action

The result of DR1’s action is the change in coloration of the polymer matrix . This color change is due to the dissolution of the dye and disruption of DR1 aggregates . Moreover, doping with DR1 increases the stiffness and the glass transition temperature of the PMMA fibers .

Action Environment

The action of DR1 is influenced by environmental factors such as light and temperature . Both heating and illumination with visible light can promote the dissolution of the dye . Therefore, the action, efficacy, and stability of DR1 are highly dependent on its exposure to light and heat .

Safety and Hazards

Disperse Red 1 should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Disperse Red 1 has potential applications for data transmission technologies, THz generation and detection, and optical sensors . It has been investigated for telecommunications applications because of its potential for the development of EO devices with high bandwidth and low driving voltage that originates from their molecular structures .

properties

IUPAC Name

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQABOMYTOFLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062678
Record name C.I. Disperse Red 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse red 1

CAS RN

2872-52-8
Record name Disperse Red 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2872-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Red 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disperse red 1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Red 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disperse red 1
Reactant of Route 2
Reactant of Route 2
Disperse red 1
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Disperse red 1
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Disperse red 1
Reactant of Route 5
Reactant of Route 5
Disperse red 1
Reactant of Route 6
Reactant of Route 6
Disperse red 1

Q & A

Q1: What is the molecular formula and weight of Disperse Red 1?

A1: The molecular formula of DR1 is C16H18N4O3, and its molecular weight is 314.33 g/mol.

Q2: What spectroscopic techniques are used to characterize DR1?

A2: Various spectroscopic techniques are employed to characterize DR1, including:

  • UV-Vis Spectroscopy: This technique is used to study the electronic transitions of DR1, particularly the n-π and π-π transitions associated with its azo group. [, , , , ]
  • FTIR Spectroscopy: FTIR helps identify the functional groups present in DR1, such as the nitro group, the azo group, and the aromatic rings. [, , ]
  • NMR Spectroscopy: NMR, particularly 1H and 13C NMR, provides detailed information about the structure and environment of DR1 molecules. [, , ]
  • Raman Spectroscopy: This technique is valuable for studying the vibrational modes of DR1 molecules, especially in composite materials. [, ]

Q3: What materials are commonly used with DR1 in composite systems?

A3: DR1 is often incorporated into various host materials, including:

  • Polymers: Poly(methyl methacrylate) (PMMA) [, , , , , , , , , , , , ] is a frequently used host for DR1, along with other polymers like polystyrene (PS) [, ], polycarbonate (PC) [], and polylactide (PLA). []
  • Silica: DR1 is incorporated into silica matrices using sol-gel techniques, enhancing its thermal stability and enabling applications in electro-optics. [, ]
  • Titanium Dioxide (TiO2): The combination of DR1 with TiO2 is explored for photocatalytic applications, particularly in the degradation of pollutants. [, , ]
  • Liquid Crystals: DR1 is studied in nematic liquid crystals [, ] for its potential in dynamic holography and display technologies.
  • AlPO4-5 Single Crystals: The incorporation of DR1 into the one-dimensional channels of AlPO4-5 single crystals has been investigated for second-harmonic generation applications. []

Q4: How does DR1 contribute to the functionality of these composite systems?

A4: DR1 introduces several functionalities to the composite systems:

  • Nonlinear Optical Properties: DR1 exhibits significant second-order nonlinear optical properties, making it suitable for applications such as second harmonic generation [, , ] and electro-optic modulation. [, ]
  • Photochromism: The trans-cis photoisomerization of DR1 upon light irradiation is utilized in various applications, including holographic data storage [, , ] and the development of photomechanical actuators. []
  • Fluorescence: Although DR1 generally exhibits weak fluorescence, it can be enhanced in specific environments, making it a potential candidate for sensing applications. []

Q5: What factors influence the performance and stability of DR1 in these applications?

A5: Several factors impact the performance and stability of DR1:

  • Matrix Rigidity: The rigidity of the host matrix influences the rotational freedom of DR1 molecules, affecting its ability to align under electric fields [, ] or light irradiation, impacting its nonlinear optical and photochromic properties. []
  • Temperature: Elevated temperatures can lead to thermal relaxation of the poled DR1 molecules, decreasing the long-term stability of its nonlinear optical properties. [, , ]
  • Light Exposure: Prolonged exposure to UV light can cause photodegradation of DR1, limiting its long-term performance in optical applications. [, ]

Q6: What are the environmental concerns associated with DR1?

A6: DR1 raises environmental concerns due to its presence in industrial wastewater, primarily from the textile industry. [, ] Conventional wastewater treatment methods often struggle to effectively remove DR1 and its degradation products. []

Q7: What is being done to address these environmental concerns?

A7: Research is focused on developing efficient and sustainable methods for removing DR1 from wastewater, including:

  • Photocatalysis: The use of TiO2-based photocatalysts is a promising approach for the degradation of DR1 in aqueous solutions under UV or visible light irradiation. [, , ]
  • Biosorption: Utilizing fungal biomass, such as Aspergillus niger, as a biosorbent shows potential for the removal of DR1 from aqueous solutions. [, ]

Q8: Is DR1 toxic? What are the potential health effects?

A8: Studies have shown that DR1 and its degradation products can exhibit cytotoxic, genotoxic, and mutagenic effects on various organisms. [, , , , ] More research is needed to fully understand the long-term health effects of DR1 exposure.

Q9: How is computational chemistry used in DR1 research?

A9: Computational chemistry plays a crucial role in understanding the electronic structure, optical properties, and reactivity of DR1:

  • Density Functional Theory (DFT): DFT calculations provide insights into the electronic transitions responsible for the absorption spectrum of DR1 and its isomers. [, , ]
  • Molecular Dynamics (MD) Simulations: MD simulations help investigate the behavior of DR1 molecules in different matrices, providing information about their orientation, mobility, and interactions with the surrounding environment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.